molecular formula C16H12N2O3 B8432366 Phenyl 3-phenylisoxazol-5-ylcarbamate

Phenyl 3-phenylisoxazol-5-ylcarbamate

Cat. No.: B8432366
M. Wt: 280.28 g/mol
InChI Key: SFVDREXGECGTJX-UHFFFAOYSA-N
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Description

Phenyl 3-phenylisoxazol-5-ylcarbamate is a heterocyclic carbamate derivative featuring an isoxazole core substituted with a phenyl group at position 3 and a carbamate group at position 3. This compound is of interest in medicinal chemistry due to its structural hybridity, which may confer bioactivity against microbial or enzymatic targets.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

phenyl N-(3-phenyl-1,2-oxazol-5-yl)carbamate

InChI

InChI=1S/C16H12N2O3/c19-16(20-13-9-5-2-6-10-13)17-15-11-14(18-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,19)

InChI Key

SFVDREXGECGTJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and heterocyclic core significantly influence melting points, solubility, and spectral characteristics.

Table 1: Substituent Impact on Key Properties
Compound (Source) Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Features
Phenyl 3-phenylisoxazol-5-ylcarbamate (Target) Isoxazole + carbamate 3-Phenyl, 5-carbamate Data needed Calculated from formula Expected ¹H NMR: δ 6.5–8.5 (aryl), ~5.2 (carbamate NH)
4f () Pyrimidinedione 4-Nitrophenyl, aminothiazole 206–208 HRMS: [M+H]⁺ 456.12 ¹H NMR δ 8.2 (d, 2H, Ar-NO₂)
Compound 1 () Isoxazole semicarbazone 2-Methoxyphenyl Not reported ESI-MS: [M+H]⁺ 327.1 ¹H-¹H NOESY confirms E-isomer
Thiazol-5-ylmethyl analogs () Thiazole + carbamate Diphenylhexane, ureido Not reported ~800–1000 Complex ¹H NMR splitting due to bulky substituents

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 4f) increase melting points by enhancing intermolecular dipole interactions .
  • Bulkier substituents (e.g., diphenylhexane in ) reduce solubility in polar solvents but may improve lipid membrane permeability .
  • Isoxazole vs. Thiazole: The oxygen in isoxazole (vs.

Spectral and Structural Analysis

NMR Spectroscopy
  • Target Compound : Expected aromatic proton signals (δ 6.5–8.5 ppm) for the phenyl and isoxazole protons. The carbamate NH proton may appear as a broad singlet near δ 5.2 ppm, similar to semicarbazone derivatives .
  • Semicarbazones (): Distinct downfield shifts for imine protons (δ 8.1–8.3 ppm) and NOESY correlations to confirm stereochemistry .
  • Thiazolylcarbamates () : Complex splitting patterns due to multiple chiral centers and bulky substituents (e.g., δ 4.5–5.5 ppm for carbamate linkages) .
Mass Spectrometry
  • HRMS data for 4f () confirms a [M+H]⁺ ion at m/z 456.12, consistent with its nitro-substituted structure .
  • Thiazolylcarbamates () exhibit higher molecular weights (~800–1000 g/mol) due to extended side chains, complicating fragmentation patterns .

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